molecular formula C7H13O4P B098095 diethyl prop-2-ynyl phosphate CAS No. 17118-80-8

diethyl prop-2-ynyl phosphate

Cat. No.: B098095
CAS No.: 17118-80-8
M. Wt: 192.15 g/mol
InChI Key: BURXZHCIEDSVSW-UHFFFAOYSA-N
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Description

diethyl prop-2-ynyl phosphate is an organophosphorus compound with the molecular formula C7H13O4P. It is a derivative of phosphoric acid where two ethyl groups and one 2-propynyl group are attached to the phosphorus atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl prop-2-ynyl phosphate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with propargyl alcohol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired ester .

Industrial Production Methods

Industrial production of phosphoric acid, diethyl 2-propynyl ester often involves large-scale reactions using similar synthetic routes. The process may include continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

diethyl prop-2-ynyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

diethyl prop-2-ynyl phosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 2-propynyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

diethyl prop-2-ynyl phosphate can be compared with other similar compounds, such as:

  • Phosphoric acid, diethyl 2-ethylhexyl ester
  • Phosphoric acid, dimethyl 2-propynyl ester
  • Phosphoric acid, diethyl 2-butynyl ester

These compounds share similar structural features but differ in their alkyl or alkynyl groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific 2-propynyl group, which imparts distinct reactivity and functionality.

Properties

IUPAC Name

diethyl prop-2-ynyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURXZHCIEDSVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169023
Record name Phosphoric acid, diethyl 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17118-80-8
Record name Phosphoric acid, diethyl 2-propyn-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17118-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl 2-propynyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017118808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23726
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diethyl 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 mol of phosphoric acid diethyl ester chloride and 1.07 mols of 50% strength sodium hydroxide solution were added dropwise to 3.33 mols of propargyl alcohol (233% excess) at 15°-20° C. The mixture was stirred for 15 minutes, water was added to dissolve the salt and the mixture was extracted with 800 ml of chloroform. On distillation, 70% of phosphoric acid diethyl propargyl ester was obtained.
Name
phosphoric acid diethyl ester chloride
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.33 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1 mol of phosphoric acid diethyl ester chloride was added dropwise to 1.2 mols of propargyl alcohol at 20°-30° C., while stirring and passing nitrogen through. The mixture was allowed to react at 20°-30° C. for 2 hours and at 50° C. for 1 hour and was then taken up in 500 ml of methylene chloride and the methylene chloride mixture was washed twice with dilute sodium carbonate solution and once with water. On distillation, 0.76 mol of phosphoric acid diethyl ester chloride (boiling point: 76°-53° C./0.6-0.7 mbar) was recovered and no phosphoric acid diethyl propargyl ester was isolated. If the reaction was carried out at 80° to 100° C. for 6 hours, about 15% of impure diethyl propargyl phosphate was obtained, boiling point: 70°-82° C./0.2 mbar.
Name
phosphoric acid diethyl ester chloride
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Name
phosphoric acid diethyl ester chloride
Quantity
0.76 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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